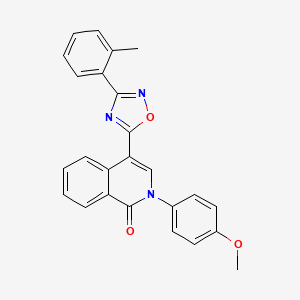
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as Oxadiazole Isoquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline is not fully understood. However, studies have suggested that the compound may inhibit certain enzymes or proteins that are involved in cell proliferation and survival. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may lead to the inhibition of cell proliferation and survival. The compound has also been found to induce apoptosis in cancer cells by activating certain pathways. Additionally, 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been extensively studied for its potential applications in medicinal chemistry, making it a promising candidate for further research. However, the compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline. One potential direction is to further elucidate the compound's mechanism of action. This could involve studying its interactions with specific enzymes or proteins and identifying the pathways involved in its anticancer and antibacterial activities. Another potential direction is to explore the compound's potential applications in drug development. This could involve synthesizing derivatives of 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline and testing their efficacy and toxicity in various disease models. Overall, 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline is a promising compound with potential applications in medicinal chemistry, and further research is needed to fully understand its properties and potential.
Synthesemethoden
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline can be synthesized using various methods, including the reaction of 2-amino-3-methyl-1,4-diphenylisoquinoline with o-tolylisocyanate and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-7-3-4-8-19(16)23-26-24(31-27-23)22-15-28(17-11-13-18(30-2)14-12-17)25(29)21-10-6-5-9-20(21)22/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVOVFAVIISLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902920.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2902922.png)
![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid](/img/structure/B2902924.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)
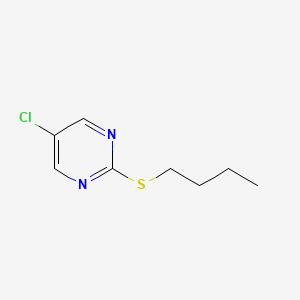

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)
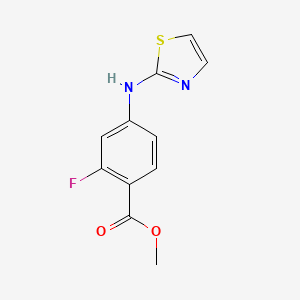
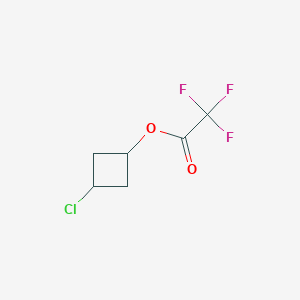
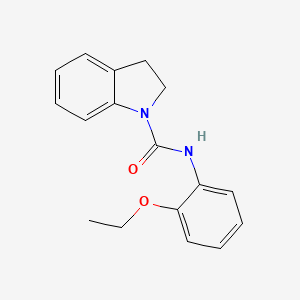
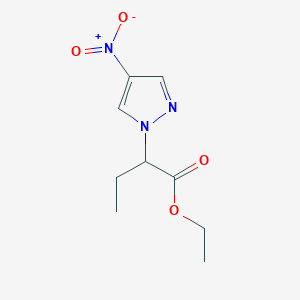
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2902943.png)